1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid” is a chemical compound that is used as a building block in the synthesis of various other compounds . It is also known as 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material . The process steps use a novel variant of anthranilic acid to get Chlorantraniliprole .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a chloropyridinyl group and a methoxy group . The InChI key for this compound is FORBXGROTPOMEH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be used in the synthesis of novel fluorinated pyrazole carboxamides derivatives . It can also be used in the preparation of certain anthranilamide compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.51 . It has a melting point of 197-200 °C and a boiling point of 477.4±45.0 °C (Predicted) . It has a density of 1.92±0.1 g/cm3 (Predicted) and a vapor pressure of 0Pa at 20℃ .Scientific Research Applications
Synthesis and Structural Studies
Pyrazole Derivatives Synthesis : Shen et al. (2012) investigated the synthesis of new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These compounds were characterized using NMR, IR spectroscopies, and HRMS analyses, providing insights into the structural aspects of similar compounds like 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid (Shen, Huang, Diao, & Lei, 2012).
Crystallographic Analysis : Kumarasinghe et al. (2009) detailed the crystallographic analysis of related pyrazole compounds, emphasizing the importance of X-ray analysis for unambiguous structure determination. This study provides a methodological framework for analyzing the crystal structure of compounds like this compound (Kumarasinghe, Hruby, & Nichol, 2009).
Biological and Chemical Applications
Anti-Cancer Activity : Qiao et al. (2021) synthesized novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives, investigating their in vitro cytotoxicities against various cancer cell lines. This indicates potential anti-cancer applications for similar compounds (Qiao, Chen, Zhang, Huang, Zhang, & Li, 2021).
Antimicrobial Activity : Patel et al. (2011) studied new pyridine derivatives, including 2-chloropyridine-3-carboxylic acid, for their antimicrobial properties. This suggests possible antimicrobial applications for structurally related compounds like this compound (Patel, Agravat, & Shaikh, 2011).
Optical and Material Properties
Optical Nonlinearity Studies : Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their optical nonlinearity. This study may provide insights into the optical properties of similar compounds, including this compound (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Fluorescence Characteristics : Ge et al. (2014) conducted research on the fluorescence spectral characteristics of novel pyrazole derivatives, which is relevant for understanding the optical properties of compounds like this compound (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target the insect ryanodine receptor . Ryanodine receptors play a crucial role in muscle contraction and are essential for various cellular processes.
Mode of Action
Related compounds have been shown to induce the activation of insect ryanodine receptors, causing the release of endogenous calcium ions, leading to the death of insects .
Biochemical Pathways
It can be inferred that the compound may influence calcium signaling pathways due to its potential interaction with ryanodine receptors .
Result of Action
Related compounds have been shown to cause the death of insects by inducing the release of endogenous calcium ions .
properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-methoxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-8-5-7(10(15)16)14(13-8)9-6(11)3-2-4-12-9/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGMSASGPADUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=C1)C(=O)O)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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